Cas no 2651233-79-1 (2-Methyl-3-(3,7,11,15-tetramethyl-2,10,14-hexadecatrien-1-yl)-1,4-naphthalenedione)
2-Methyl-3-(3,7,11,15-tetramethyl-2,10,14-hexadecatrien-1-yl)-1,4-naphthalenedione Chemical and Physical Properties
Names and Identifiers
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- 1,4-Naphthalenedione, 2-methyl-3-(3,7,11,15-tetramethyl-2,10,14-hexadecatrien-1-yl)-
- 2-Methyl-3-(3,7,11,15-tetramethyl-2,10,14-hexadecatrien-1-yl)-1,4-naphthalenedione
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- Inchi: 1S/C31H42O2/c1-22(2)12-9-13-23(3)14-10-15-24(4)16-11-17-25(5)20-21-27-26(6)30(32)28-18-7-8-19-29(28)31(27)33/h7-8,12,14,18-20,24H,9-11,13,15-17,21H2,1-6H3
- InChI Key: JVDWWROPKLAPGD-UHFFFAOYSA-N
- SMILES: C1(=O)C2=C(C=CC=C2)C(=O)C(CC=C(C)CCCC(C)CCC=C(C)CC/C=C(/C)\C)=C1C
2-Methyl-3-(3,7,11,15-tetramethyl-2,10,14-hexadecatrien-1-yl)-1,4-naphthalenedione Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | M465190-0.5mg |
2-Methyl-3-(3,7,11,15-tetramethyl-2,10,14-hexadecatrien-1-yl)-1,4-naphthalenedione |
2651233-79-1 | 0.5mg |
$ 175.00 | 2023-03-17 | ||
| TRC | M465190-2.5mg |
2-Methyl-3-(3,7,11,15-tetramethyl-2,10,14-hexadecatrien-1-yl)-1,4-naphthalenedione |
2651233-79-1 | 2.5mg |
$890.00 | 2023-05-17 | ||
| TRC | M465190-5mg |
2-Methyl-3-(3,7,11,15-tetramethyl-2,10,14-hexadecatrien-1-yl)-1,4-naphthalenedione |
2651233-79-1 | 5mg |
$1608.00 | 2023-05-17 | ||
| TRC | M465190-.5mg |
2-Methyl-3-(3,7,11,15-tetramethyl-2,10,14-hexadecatrien-1-yl)-1,4-naphthalenedione |
2651233-79-1 | 5mg |
$201.00 | 2023-05-17 | ||
| TRC | M465190-25mg |
2-Methyl-3-(3,7,11,15-tetramethyl-2,10,14-hexadecatrien-1-yl)-1,4-naphthalenedione |
2651233-79-1 | 25mg |
$ 11200.00 | 2023-09-06 |
2-Methyl-3-(3,7,11,15-tetramethyl-2,10,14-hexadecatrien-1-yl)-1,4-naphthalenedione Related Literature
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Lei Yang,Yuan Zeng,Haibo Wu,Chunwu Zhou,Lei Tao J. Mater. Chem. B, 2020,8, 1383-1388
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James D. Kirkham,Patrick M. Delaney,George J. Ellames,Eleanor C. Row,Joseph P. A. Harrity Chem. Commun., 2010,46, 5154-5156
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Huifang Yang,Haoran Guo,Peidong Fan,Xinpan Li,Wenlu Ren,Rui Song Nanoscale, 2020,12, 7024-7034
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Teresita Carrillo-Hernández,Philippe Schaeffer,Pierre Albrecht Chem. Commun., 2001, 1976-1977
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Robert J. Meagher,Anson V. Hatch,Ronald F. Renzi,Anup K. Singh Lab Chip, 2008,8, 2046-2053
Additional information on 2-Methyl-3-(3,7,11,15-tetramethyl-2,10,14-hexadecatrien-1-yl)-1,4-naphthalenedione
Introduction to 2-Methyl-3-(3,7,11,15-tetramethyl-2,10,14-hexadecatrien-1-yl)-1,4-naphthalenedione (CAS No: 2651233-79-1)
The compound 2-Methyl-3-(3,7,11,15-tetramethyl-2,10,14-hexadecatrien-1-yl)-1,4-naphthalenedione, identified by its CAS number 2651233-79-1, represents a fascinating molecule in the realm of organic chemistry and pharmaceutical research. This compound belongs to a class of molecules that exhibit significant potential in various biological and chemical applications. Its unique structural features, combining a naphthalenedione core with a long-chain alkene moiety, make it a subject of considerable interest for researchers exploring novel synthetic pathways and bioactive derivatives.
The structural framework of 2-Methyl-3-(3,7,11,15-tetramethyl-2,10,14-hexadecatrien-1-yl)-1,4-naphthalenedione is characterized by the presence of a naphthalenedione group at the 1,4 positions and an alkene chain with multiple methyl substitutions. This configuration imparts distinct electronic and steric properties to the molecule. The naphthalenedione moiety is known for its reactivity in various chemical transformations, including condensation reactions and Michael additions, which are pivotal in the synthesis of more complex organic structures. The long-chain alkene component adds another layer of functionality, enabling interactions with biological targets that are sensitive to hydrophobic and lipophilic properties.
In recent years, there has been growing interest in the development of molecules that can modulate biological pathways through precise targeting. The 2-Methyl-3-(3,7,11,15-tetramethyl-2,10,14-hexadecatrien-1-yl)-1,4-naphthalenedione (CAS No: 2651233-79-1) has emerged as a promising candidate in this context. Its unique structure suggests potential applications in areas such as anti-inflammatory agents and lipid metabolism regulators. The presence of multiple double bonds in the alkene chain allows for diverse chemical modifications that can fine-tune its biological activity. For instance, selective hydrogenation or functionalization of these double bonds could lead to derivatives with enhanced specificity or potency.
One of the most intriguing aspects of this compound is its potential role as a precursor in the synthesis of more complex pharmacophores. The naphthalenedione core is a well-known scaffold in medicinal chemistry due to its ability to form hydrogen bonds and interact with various biological receptors. By appending different substituents or functional groups to this core structure, researchers can generate molecules with tailored properties for therapeutic use. The long-chain alkene component further enhances this versatility by providing multiple points for chemical modification.
Recent studies have highlighted the importance of natural product-inspired molecules in drug discovery. The structural motifs found in 2-Methyl-3-(3,7,11,15-tetramethyl-2,10,14-hexadecatrien-1-yl)-1,4-naphthalenedione (CAS No: 2651233-79-1) bear similarities to several bioactive compounds isolated from plants and microorganisms. These natural products have been a rich source of inspiration for synthetic chemists seeking to develop new drugs with improved efficacy and reduced side effects. By leveraging the structural features of this compound as a starting point for further derivatization efforts researchers can explore new chemical space that may lead to breakthroughs in drug development.
The synthesis of 2-Methyl-3-(3,7,11,15-tetramethyl-2-octadecenyl)-1H-indole (CAS No: 2651233) provides an excellent example of how this compound can serve as a building block for more complex molecules. This synthesis involves several key steps including condensation reactions between aldehydes or ketones and Grignard reagents followed by functional group transformations such as hydrohalogenation or oxidation. The use of transition metal catalysts can also play a crucial role in facilitating these reactions while maintaining high selectivity.
The potential applications of this compound extend beyond pharmaceuticals into other areas such as materials science and agrochemicals. For instance its unique photophysical properties could make it useful as a photosensitizer or dye molecule while its lipophilic nature might enhance its bioavailability when used as an active ingredient in topical formulations.
In conclusion,2-Methyl - 3 - ( 3 , 7 , 11 , 15 - tetrameth yl - 2 , 10 , 14 - hex adecatri en - 1 - yl ) - 1 , 4 - na phthal enedione (CAS No: 2651233 -79 -1) represents an exciting molecule with significant potential across multiple disciplines including organic chemistry medicinal chemistry materials science . Its unique structural features offer opportunities for diverse applications ranging from drug discovery to advanced material design . As research continues into this area we can expect further insights into its capabilities which may lead to novel discoveries with broad societal benefits .
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